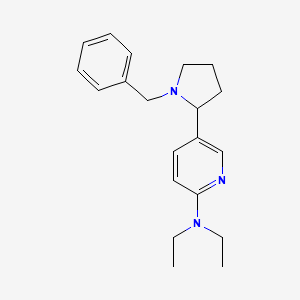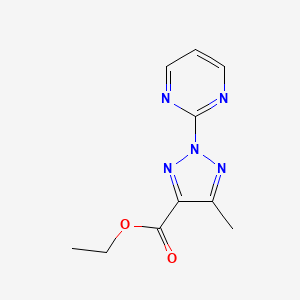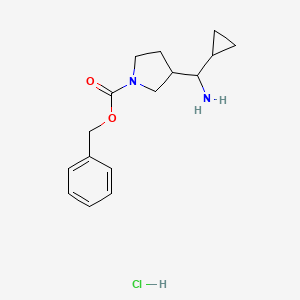
4-(3-Bromo-4-methylpyridin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-4-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol It is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a morpholine ring
准备方法
The synthesis of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine typically involves the reaction of 3-bromo-4-methylpyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4-(3-Bromo-4-methylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The methyl group attached to the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to form various derivatives. For example, the pyridine ring can be hydrogenated to form a piperidine ring using hydrogen gas (H2) and a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(3-Bromo-4-methylpyridin-2-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. It may act as an inhibitor or modulator of specific enzymes or receptors, making it of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, although more studies are needed to confirm its efficacy and safety.
Industry: The compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the morpholine ring can form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved are still under investigation and may vary depending on the specific context.
相似化合物的比较
4-(3-Bromo-4-methylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(5-Bromo-3-chloropyridin-2-yl)morpholine: This compound has a similar structure but with an additional chlorine atom.
4-(5,6-Dichloropyridin-3-yl)carbonylmorpholine:
4-((5-Bromo-1H-indol-3-yl)methyl)morpholine: This compound features an indole ring instead of a pyridine ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
属性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC 名称 |
4-(3-bromo-4-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H13BrN2O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 |
InChI 键 |
ZQKWYPKRRCOFLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)N2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)













